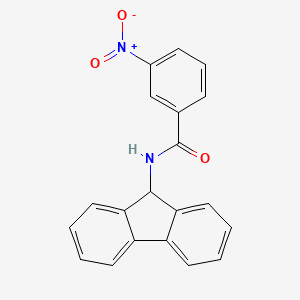

N-(9H-fluoren-9-yl)-3-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(9H-fluoren-9-yl)-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3/c23-20(13-6-5-7-14(12-13)22(24)25)21-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12,19H,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKBYAFCVGUEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N 9h Fluoren 9 Yl 3 Nitrobenzamide and Analogues

Strategic Design of Synthetic Routes to N-(9H-fluoren-9-yl)-3-nitrobenzamide Precursors

Synthesis of Nitrobenzoic Acid Derivatives

The 3-nitrobenzoic acid core is a common precursor. Several established methods exist for its synthesis and the synthesis of its derivatives.

One of the most direct methods is the nitration of benzoic acid . This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures. The carboxylic acid group is a meta-directing deactivator, which favors the formation of the desired 3-nitro isomer. However, this reaction also produces 2-nitrobenzoic acid and 4-nitrobenzoic acid as by-products.

A potentially more efficient route involves the nitration of methyl benzoate , followed by the hydrolysis of the resulting methyl 3-nitrobenzoate. The saponification is often achieved by heating with a base like sodium hydroxide, followed by acidification to yield 3-nitrobenzoic acid. This multi-step process can sometimes provide a purer product than the direct nitration of benzoic acid.

Other strategies include the oxidation of other meta-substituted nitroaromatics . For instance, 3-nitroacetophenone can undergo oxidative carbon-carbon bond cleavage to yield 3-nitrobenzoic acid. Similarly, the oxidation of 3-nitrobenzaldehyde (B41214) provides another pathway to the desired carboxylic acid.

For the synthesis of analogues, similar principles apply. For example, a clean production method for 2-methyl-3-nitrobenzoic acid involves the oxidation of 3-nitro-o-xylene using oxygen in the presence of a catalyst, representing a greener alternative to traditional nitric acid oxidation.

| Method | Starting Material | Key Reagents | Primary Product | Notable By-products |

|---|---|---|---|---|

| Direct Nitration | Benzoic Acid | HNO₃, H₂SO₄ | 3-Nitrobenzoic Acid | 2-Nitrobenzoic Acid, 4-Nitrobenzoic Acid |

| Nitration & Hydrolysis | Methyl Benzoate | 1. HNO₃, H₂SO₄ 2. NaOH, H₃O⁺ | 3-Nitrobenzoic Acid | 2- and 4-nitro isomers |

| Oxidation | 3-Nitroacetophenone | Oxidizing Agent (e.g., KMnO₄) | 3-Nitrobenzoic Acid | - |

| Oxidation | 3-Nitrobenzaldehyde | Oxidizing Agent (e.g., KMnO₄) | 3-Nitrobenzoic Acid | - |

Preparation of Fluorene-based Amine Intermediates

The amine component, 9-aminofluorene (B152764) (or 9H-fluoren-9-amine), is another critical precursor. Its synthesis typically starts from fluorenone.

A common laboratory-scale synthesis involves the conversion of fluorenone to fluorenone oxime , followed by reduction. The oxime is formed by reacting fluorenone with hydroxylamine (B1172632) hydrochloride. Subsequent reduction of the fluorenone oxime, for example with zinc dust in acetic acid, yields 9-aminofluorene. The product can be isolated as the hydrochloride salt and then neutralized to obtain the free base.

Another approach is the reductive amination of fluorenone . This can be achieved using a catalyst, such as an iridium complex, with a source of ammonia (B1221849) like ammonium (B1175870) formate. This method directly converts the carbonyl group of fluorenone into the desired amine.

For creating analogues, substituted fluorenones can be used as starting materials. Furthermore, more complex fluorene-based diamines, such as 9,9-bis(4-aminophenyl)fluorene, are synthesized from fluorenone and an excess of aniline (B41778) in the presence of an acid catalyst. These diamines are important monomers for high-performance polymers and their synthesis showcases the versatility of fluorene (B118485) chemistry.

| Method | Starting Material | Intermediate | Key Reagents | Yield |

|---|---|---|---|---|

| Oxime Reduction | Fluorenone | Fluorenone Oxime | 1. NH₂OH·HCl 2. Zn dust, Acetic Acid | Reported up to 90% |

| Reductive Amination | Fluorenone | - | HCOONH₄, Iridium catalyst | Reported up to 70% |

Amide Bond Formation Techniques for this compound Construction

The final and pivotal step in the synthesis is the formation of the amide bond between the 3-nitrobenzoic acid derivative and the fluorene-based amine. The direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary.

Condensation Reactions Utilizing Coupling Reagents

The most common strategy for forming amide bonds in a laboratory setting is the use of stoichiometric coupling reagents that activate the carboxylic acid. fishersci.co.uk These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. fishersci.co.ukpeptide.comyoutube.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amine to form the amide and a urea (B33335) byproduct (dicyclohexylurea or a water-soluble urea derivative for DCC and EDC, respectively). fishersci.co.ukpeptide.com To minimize side reactions and reduce racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. researchgate.netgrowingscience.com

Phosphonium and Uronium/Aminium salts are another class of highly efficient coupling reagents. numberanalytics.com Reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high reactivity and ability to promote rapid amide bond formation, often with minimal side products. peptide.comyoutube.comgrowingscience.com These reagents are particularly useful for coupling less reactive amines or sterically hindered substrates. growingscience.com

The general procedure involves dissolving the carboxylic acid (3-nitrobenzoic acid) in an appropriate aprotic solvent (like DMF or DCM), adding the coupling reagent and a non-nucleophilic base (such as DIPEA or TEA) to neutralize the acid formed, followed by the addition of the amine (9-aminofluorene). fishersci.co.ukgrowingscience.com

Catalytic Approaches in Amide Synthesis

In response to the poor atom economy of stoichiometric coupling reagents, significant research has focused on developing catalytic methods for direct amide formation. sigmaaldrich.comrsc.org These methods avoid the generation of large amounts of waste from the coupling reagent.

Boron-based catalysts , such as boric acid and various boronic acids, have been shown to effectively catalyze the direct condensation of carboxylic acids and amines, typically with the removal of water via azeotropic distillation or the use of molecular sieves. acs.orgresearchgate.net

Transition metal catalysts based on elements like titanium, zirconium, and ruthenium have also been developed for amide synthesis. sigmaaldrich.comacs.orgcore.ac.uk For example, ruthenium complexes can catalyze the dehydrogenative coupling of alcohols and amines to form amides, though this is less direct for the target molecule. sigmaaldrich.com Zirconium(IV) chloride has been reported as a catalyst for the direct amidation of carboxylic acids and amines under anhydrous conditions. acs.org

While these catalytic methods are promising, their application to the specific synthesis of this compound may require specific optimization of reaction conditions to accommodate the electronic properties and steric bulk of the substrates.

Exploration of Green Chemistry Principles in Synthetic Strategies

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netucl.ac.uk These principles are increasingly being applied to amide bond synthesis. rsc.orgmdpi.com

Biocatalysis offers a particularly green approach. Enzymes, especially lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze the formation of amide bonds from carboxylic acids and amines under mild conditions, often in non-hazardous solvents. rsc.orgnih.gov This enzymatic approach avoids harsh reagents and can exhibit high selectivity. nih.gov

Alternative reaction conditions are also being explored. Microwave-assisted synthesis has been shown to accelerate direct amidation reactions, often under solvent-free conditions with only a catalytic amount of an activator like ceric ammonium nitrate (B79036). mdpi.comnih.gov This method significantly reduces reaction times and energy consumption. mdpi.com

The development of greener reagents and reaction media is another key area. This includes designing coupling reagents that produce easily removable or recyclable byproducts and replacing traditional volatile organic solvents with greener alternatives like cyclopentyl methyl ether or even water. nih.govchemistryviews.org Electrosynthesis, which uses electricity to drive chemical reactions, also represents a sustainable route for amide preparation. rsc.org Adopting these green strategies for the synthesis of this compound and its analogues could significantly improve the sustainability of their production.

Advanced Synthetic Protocols and Reaction Optimization

The synthesis of this compound and its analogues benefits from advanced methodologies that enhance reaction efficiency, reduce reaction times, and improve product yields. Key among these are microwave-assisted synthesis and multi-component reaction strategies, which offer significant advantages over conventional heating methods.

Microwave-Assisted Synthesis Investigations

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical transformations, including amide bond formation. niscpr.res.inmostwiedzy.plrasayanjournal.co.in The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating of the reaction mixture. tandfonline.commdpi.comyoutube.com For the synthesis of N-aryl substituted benzamides, microwave-assisted methods have been shown to be highly effective, often proceeding under solvent-free conditions, which aligns with the principles of green chemistry. niscpr.res.inresearchgate.net

In a typical microwave-assisted approach for synthesizing a compound like this compound, the reaction would likely involve the direct coupling of 9-aminofluorene with 3-nitrobenzoyl chloride or 3-nitrobenzoic acid. Research on similar transformations indicates that these reactions can be carried out efficiently in the absence of a solvent or in a high-boiling polar solvent to effectively absorb microwave energy. niscpr.res.inyoutube.com The use of a catalyst, such as ceric ammonium nitrate (CAN), can further enhance the reaction rate for direct amidation from carboxylic acids. mdpi.com

Optimization studies for such syntheses typically involve screening various parameters, including microwave power, reaction temperature, and reaction time. The goal is to identify conditions that maximize the yield of the desired amide while minimizing the formation of byproducts. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for N-Aryl Benzamides

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours | 8–12 minutes | tandfonline.com |

| Solvent | Often required | Solvent-free conditions possible | niscpr.res.in |

| Yield | Moderate to good | Good to excellent | niscpr.res.in |

| Energy Efficiency | Lower | Higher | mostwiedzy.pl |

Multi-component Reaction Design for this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov Among the various MCRs, the Ugi four-component condensation (4CC) reaction is particularly well-suited for the synthesis of α-acylamino amides and related structures. nih.govnih.govwikipedia.org This reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. pulsus.com

For the construction of scaffolds related to this compound, a fluorene-based amine, such as 2-aminofluorene, can be employed as the amine component in an Ugi reaction. For instance, the reaction of 2-aminofluorene, an aldehyde (e.g., 3-nitrobenzaldehyde), a carboxylic acid, and an isocyanide would yield a complex bis-amide product containing the fluorenyl and nitrophenyl moieties. nih.gov While this does not directly produce this compound, it provides a rapid and efficient route to structurally diverse analogues.

The Ugi reaction is known for its high atom economy and the ability to generate libraries of compounds from readily available starting materials. nih.gov The reaction is typically exothermic and can be completed within minutes to hours at room temperature or with gentle heating. wikipedia.org Polar, aprotic solvents like methanol (B129727) or dimethylformamide (DMF) are commonly used. pulsus.com

Table 2: Representative Ugi Reaction for the Synthesis of a Fluorene-Containing Bis-Amide

| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isocyanide) | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Aminofluorene | 3-Nitrobenzaldehyde | Propynoic acid | Cyclohexyl isocyanide | N-[(cyclohexylcarbamoyl)(3- nitrophenyl)methyl]-N-(9H-fluoren-2-yl)- prop-2-ynamide | 45% | nih.gov |

Purification and Isolation Strategies for Target Compounds

The successful synthesis of this compound and its analogues is contingent upon effective purification and isolation techniques to obtain the target compounds in high purity. Common methods employed for the purification of amide products include flash column chromatography and recrystallization. biotage.comresearchgate.netillinois.edu

Flash Column Chromatography: This is a widely used technique for the purification of organic compounds. orgsyn.org For aromatic amides, silica gel is a common stationary phase. The choice of eluent (mobile phase) is crucial for achieving good separation. A solvent system of hexane and ethyl acetate is often a good starting point, with the polarity being adjusted to achieve an appropriate retention factor (Rf) for the target compound on TLC. researchgate.net For more polar amides that show poor mobility in hexane/ethyl acetate, reversed-phase chromatography using a C18 column with a methanol/water or acetonitrile/water gradient can be an effective alternative. biotage.com In some cases, for basic amide products, an ion-exchange resin can be used to capture the product, allowing for the removal of neutral and acidic impurities. biotage.com

Recrystallization: This is a powerful technique for purifying solid compounds. illinois.edu The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. youtube.comyoutube.com Upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the solvent. For amides, polar solvents such as ethanol, acetone, or acetonitrile can be effective. researchgate.net Solvent mixtures, like ethyl acetate/hexane or methanol/water, can also be used to achieve the desired solubility profile. youtube.comreddit.compitt.edu The presence of aromatic rings and the nitro group in this compound suggests that solvents like ethanol or a mixture of a polar and a non-polar solvent could be suitable for recrystallization. rochester.edu

The purity of the isolated compound is typically confirmed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Table 3: Common Purification Techniques for Aromatic Amides

| Technique | Stationary/Mobile Phase or Solvent | Typical Application | Reference |

|---|---|---|---|

| Flash Chromatography (Normal Phase) | Silica gel / Hexane-Ethyl Acetate | Separation of non-polar to moderately polar compounds. | researchgate.netorgsyn.org |

| Flash Chromatography (Reversed Phase) | C18 Silica / Methanol-Water or Acetonitrile-Water | Separation of polar compounds. | biotage.com |

| Recrystallization | Ethanol, Acetonitrile, Acetone, Ethyl Acetate/Hexane | Purification of solid compounds. | researchgate.netillinois.edurochester.edu |

Advanced Structural Elucidation and Spectroscopic Characterization of N 9h Fluoren 9 Yl 3 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides a wealth of information regarding the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), within a molecule.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of N-(9H-fluoren-9-yl)-3-nitrobenzamide is anticipated to exhibit a series of distinct signals corresponding to the various protons in the fluorenyl and 3-nitrophenyl groups. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The fluorenyl group's protons are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The protons on the two benzene (B151609) rings of the fluorene (B118485) moiety are chemically distinct and would likely produce a complex pattern of multiplets. The single proton at the 9-position of the fluorene ring, being attached to a carbon adjacent to the amide nitrogen, is expected to be shifted downfield. The amide proton (N-H) signal is also anticipated, and its chemical shift can be highly variable depending on the solvent and concentration, often appearing as a broad singlet.

The protons of the 3-nitrophenyl group are also expected in the aromatic region. The nitro group is a strong electron-withdrawing group, which deshields the aromatic protons, causing them to resonate at a lower field. The proton ortho to the nitro group would be the most deshielded, followed by the para and then the meta protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Fluorenyl-H (aromatic) | 7.2 - 7.9 | m |

| Fluorenyl-H9 | ~6.0 - 6.5 | d |

| 3-Nitrophenyl-H (aromatic) | 7.6 - 8.8 | m |

Note: These are predicted values and may vary in an actual experimental spectrum. 'm' denotes multiplet, 'd' denotes doublet, and 'br s' denotes broad singlet.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the amide group is expected to be significantly deshielded, appearing in the range of δ 160-170 ppm. The aromatic carbons of both the fluorenyl and 3-nitrophenyl rings will resonate in the typical aromatic region of δ 110-150 ppm. The presence of the electron-withdrawing nitro group will cause the carbon atom to which it is attached and the ortho and para carbons in the 3-nitrophenyl ring to be shifted downfield. The carbon at the 9-position of the fluorene ring, bonded to the nitrogen, will also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (ppm) |

|---|---|

| Amide C=O | 160 - 170 |

| Fluorenyl C (aromatic) | 120 - 145 |

| Fluorenyl C9 | ~50 - 60 |

| 3-Nitrophenyl C (aromatic) | 120 - 150 |

Note: These are predicted values and may vary in an experimental spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between adjacent aromatic protons on both the fluorenyl and 3-nitrophenyl rings, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the stereochemical arrangement of the molecule, for instance, the proximity of the amide proton to certain protons on the fluorenyl or benzoyl rings.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, which has a molecular formula of C₂₀H₁₄N₂O₃. The exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula with high confidence.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like amides. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. The fragmentation of this protonated molecule can be induced (e.g., through collision-induced dissociation in MS/MS experiments) to provide structural information.

Key fragmentation pathways would likely involve the cleavage of the amide bond, which is a common fragmentation route for amides. This would lead to the formation of characteristic fragment ions corresponding to the fluorenyl cation and the 3-nitrobenzoyl cation or related fragments. The loss of the nitro group (as NO or NO₂) is another plausible fragmentation pathway.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure |

|---|---|

| [M+H]⁺ | C₂₀H₁₅N₂O₃⁺ |

| [C₁₃H₁₀N]⁺ | 9-Aminofluorene (B152764) cation |

| [C₇H₄NO₃]⁺ | 3-Nitrobenzoyl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

No experimental IR or Raman spectra for this compound are available in the searched scientific literature. Therefore, a detailed analysis of its vibrational modes, including characteristic stretching and bending frequencies for its functional groups (amide, nitro, fluorenyl), cannot be presented.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

There is no available UV-Vis absorption data for this compound. As a result, a discussion of its electronic transitions, absorption maxima (λmax), and molar absorptivity coefficients is not possible.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

A crystallographic information file (CIF) or any published single-crystal X-ray diffraction data for this compound could not be found. This prevents any detailed discussion on the following aspects of its solid-state structure:

Analysis of Molecular Conformation and Geometry

Without crystallographic data, a definitive analysis of the molecule's conformation, including bond lengths, bond angles, and torsion angles, cannot be performed.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The absence of a crystal structure makes it impossible to identify and analyze the specific intermolecular interactions, such as hydrogen bonds involving the amide group or potential π-π stacking interactions between the fluorenyl and nitrobenzoyl moieties, that govern the crystal packing.

Crystal Packing Arrangements and Supramolecular Assembly

A description of the crystal packing and the formation of any supramolecular assemblies cannot be provided without the foundational single-crystal X-ray diffraction data.

Further experimental research is required to elucidate the spectroscopic and crystallographic properties of this compound.

Computational and Theoretical Investigations of N 9h Fluoren 9 Yl 3 Nitrobenzamide

Molecular Docking Simulations for Target Binding Prediction

Prediction of Binding Affinities and Interaction Energies

The prediction of binding affinities and interaction energies is a cornerstone of computational drug discovery, providing critical insights into the potential efficacy of a compound. For N-(9H-fluoren-9-yl)-3-nitrobenzamide, these computational methods can elucidate its interaction with biological targets at a molecular level. Techniques such as molecular docking and free energy calculations are employed to predict the strength of the interaction between a ligand and its receptor.

Molecular docking simulations would be utilized to predict the preferred binding mode of this compound within the active site of a target protein. The scoring functions within docking programs provide an estimation of the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol) or an inhibition constant (Ki). These scores are calculated based on the intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and the protein.

To provide a more quantitative prediction, free energy calculation methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be employed. These more computationally intensive methods can yield more accurate predictions of the binding free energy (ΔG), which is directly related to the binding affinity.

Table 1: Illustrative Predicted Binding Affinities and Interaction Energies for this compound with a Hypothetical Target Protein

| Computational Method | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Molecular Docking (AutoDock Vina) | -8.5 | Tyr123, Phe234, Arg345 |

| MM/GBSA | -45.2 | Tyr123, Phe234, Arg345, Asp120 |

| Free Energy Perturbation (FEP) | -10.2 ± 0.5 | Tyr123, Phe234, Arg345, Asp120, Gln78 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from these computational methods. Specific values would require dedicated computational studies on this compound and its biological target.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics in Solution

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide detailed insights into its conformational stability and dynamics in a solution environment, mimicking physiological conditions. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's movements and structural fluctuations over time.

A key aspect of MD simulations is the ability to explore the conformational landscape of a molecule. This compound, with its rotatable bonds, can adopt various conformations. MD simulations can reveal the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to its target.

Table 2: Illustrative Parameters from a Molecular Dynamics Simulation of this compound in Water

| Parameter | Value (Illustrative) | Interpretation |

| Simulation Time | 100 ns | The duration of the simulation. |

| Average RMSD | 2.5 Å | Indicates the overall stability of the molecule's conformation over time. |

| RMSF of Fluorenyl Moiety | 1.2 Å | Suggests relatively low flexibility of this part of the molecule. |

| RMSF of Nitrobenzamide Moiety | 2.8 Å | Suggests higher flexibility in this region of the molecule. |

| Number of Stable Conformational Clusters | 3 | Indicates the presence of three major stable conformations in solution. |

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of an MD simulation study. Actual values would be obtained from a specific MD simulation of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are invaluable in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent molecules.

A QSAR model for a series of compounds including this compound would involve calculating a set of molecular descriptors that quantify various physicochemical properties of the molecules. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates these descriptors with the observed biological activity.

Pharmacophore modeling, on the other hand, focuses on identifying the essential three-dimensional arrangement of chemical features that are necessary for a molecule to exert a specific biological effect. A pharmacophore model for a set of active compounds related to this compound would typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. This model can then be used as a 3D query to screen large compound libraries to identify new molecules that possess the desired features and are likely to be active.

Table 3: Illustrative QSAR Equation and Pharmacophore Model Features for a Series of Benzamide (B126) Analogs

| Model Type | Details (Illustrative) |

| QSAR Equation | Biological Activity (logIC50) = 0.5 * LogP - 0.2 * Molecular_Weight + 1.2 * Aromatic_Ring_Count + 2.1 |

| Pharmacophore Model | Features: - 1 Hydrogen Bond Donor- 2 Hydrogen Bond Acceptors- 1 Hydrophobic Center- 2 Aromatic RingsGeometric Constraints: - Distance (Donor-Acceptor1): 4.5 Å- Distance (Acceptor1-Hydrophobic): 3.2 Å |

Note: The QSAR equation and pharmacophore features presented are hypothetical and for illustrative purposes. The development of accurate models would require a dataset of compounds with known biological activities.

In Silico Prediction of Molecular Properties Relevant to Biological Research (e.g., Lipophilicity, Membrane Permeation)

The in silico prediction of molecular properties is a rapid and cost-effective approach to assess the drug-likeness of a compound. Properties such as lipophilicity and membrane permeation are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Various computational tools and web servers are available to predict these properties for this compound based on its chemical structure.

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a measure of a compound's solubility in a nonpolar solvent (octanol) versus a polar solvent (water). It is a key determinant of a drug's ability to cross biological membranes. Several computational methods exist for predicting logP, ranging from atom-based approaches to fragment-based methods.

Membrane permeation refers to the ability of a compound to pass through biological membranes, such as the intestinal epithelium or the blood-brain barrier. In silico models for predicting membrane permeability often use a combination of molecular descriptors, including logP, molecular size, and the number of hydrogen bond donors and acceptors. These models can provide an early indication of a compound's potential for oral bioavailability.

Table 4: Predicted Molecular Properties of this compound

| Property | Predicted Value (Illustrative) | Method/Tool (Example) | Significance in Biological Research |

| Lipophilicity (LogP) | 4.2 | SwissADME | Influences solubility, absorption, and distribution. |

| Water Solubility (LogS) | -5.1 | SwissADME | Affects formulation and bioavailability. |

| Gastrointestinal Absorption | High | SwissADME | Predicts the likelihood of absorption after oral administration. |

| Blood-Brain Barrier Permeation | No | SwissADME | Indicates whether the compound is likely to enter the central nervous system. |

| Lipinski's Rule of Five | 0 violations | SwissADME | A rule of thumb to evaluate drug-likeness and potential for oral activity. |

Note: The predicted values in this table are illustrative and would need to be confirmed by dedicated in silico modeling or experimental validation.

Biological Activity and Mechanistic Studies of N 9h Fluoren 9 Yl 3 Nitrobenzamide Analogues

Anticancer Activity Research

The quest for more effective and selective anticancer drugs has led researchers to investigate a diverse array of chemical structures. Among these, fluorene (B118485) and benzamide (B126) derivatives have emerged as promising candidates due to their significant cytotoxic and pro-apoptotic effects on various cancer cell lines.

Evaluation of Cytotoxic Effects on Cancer Cell Lines

Numerous studies have evaluated the cytotoxic potential of N-(9H-fluoren-9-yl)-3-nitrobenzamide analogues against a panel of human cancer cell lines. The in vitro activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.

One notable analogue, N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide, has shown potent activity, with sub-micromolar potencies for growth inhibition in T47D human breast cancer, HCT116 human colon cancer, and SNU398 hepatocellular carcinoma cells. nih.gov Similarly, N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide demonstrated significant anti-tumor activities with IC50 values of 2.5 µM for both CWR-22 and PC-3 prostate cancer cell lines, and 6.5 µM for the DU-145 prostate cancer cell line.

The cytotoxic effects of various other benzamide and fluorene derivatives have also been documented. For instance, N-(9H-purin-6-yl) benzamide derivatives have displayed activities on cancer cell lines with IC50 values ranging from 3-39 µM. researchgate.net Furthermore, a series of 2,7-diamidofluorenones exhibited antitumor activities in the submicromolar range, with compound 3c identified as a particularly active agent with a GI50 of 1.66 µM. nih.gov

| Compound Analogue | Cancer Cell Line | Reported IC50/GI50 Value |

|---|---|---|

| N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide | T47D (Breast), HCT116 (Colon), SNU398 (Hepatocellular) | Sub-micromolar |

| N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 (Prostate) | 2.5 µM |

| PC-3 (Prostate) | 2.5 µM | |

| DU-145 (Prostate) | 6.5 µM | |

| N-(9H-purin-6-yl) benzamide derivatives | Various cancer cell lines | 3-39 µM |

| 2,7-diamidofluorenone (compound 3c) | NCI 60-cell panel | 1.66 µM |

Investigation of Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for normal tissue development and homeostasis, and its dysregulation is a hallmark of cancer. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Research into this compound analogues has revealed their capacity to trigger this cell death pathway.

Studies on N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide have identified it as a novel apoptosis inducer. nih.gov The mechanism of action for some N-substituted benzamides involves the mitochondria-mediated apoptotic pathway. nih.gov This pathway is characterized by the release of cytochrome c from the mitochondria into the cytosol, which then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. nih.gov Subsequent activation of effector caspases, such as caspase-3, -6, and -7, ultimately leads to the execution of apoptosis. nih.gov

Further investigations into a novel fluorene derivative, 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF), have shown that it induces apoptosis in human hepatocellular carcinoma cells through both the receptor-mediated extrinsic and the mitochondrial-mediated intrinsic pathways. nih.govresearchgate.net This dual-pathway induction suggests a multifaceted approach by which these compounds can eliminate cancer cells. The induction of apoptosis is often preceded by an increase in reactive oxygen species (ROS), which can trigger cellular stress and subsequent cell death. nih.govresearchgate.net

Analysis of Cell Cycle Modulation

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit uncontrolled cell division due to defects in cell cycle checkpoints. Therapeutic agents that can interfere with the cell cycle, leading to cell cycle arrest and preventing cancer cell proliferation, are of significant interest.

Analogues of this compound have been shown to modulate the cell cycle in cancer cells. Specifically, N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide was found to arrest HCT116 human colon cancer cells in the G2/M phase of the cell cycle, which was followed by the induction of apoptosis. nih.gov This G2/M arrest prevents the cells from entering mitosis, thereby halting their proliferation.

Similarly, N-substituted benzamides have been observed to induce a distinct G2/M cell cycle block prior to the onset of apoptosis. nih.gov This cell cycle arrest is an event that occurs upstream of the apoptotic cascade. nih.gov The ability of these compounds to halt the cell cycle at a critical checkpoint underscores their potential as antiproliferative agents. Other studies on different derivatives have also reported cell cycle arrest at various phases, indicating that the specific effect may depend on the chemical structure of the analogue and the type of cancer cell being treated. mdpi.commdpi.com

Examination of DNA Intercalation and Topoisomerase Inhibition Mechanisms

DNA is a primary target for many anticancer drugs. One mechanism by which small molecules can exert cytotoxic effects is through intercalation into the DNA double helix, which can disrupt DNA replication and transcription. Another important target is the family of topoisomerase enzymes, which are crucial for resolving DNA topological problems during various cellular processes.

Research has indicated that fluorenone derivatives, which are structurally related to this compound, can function as DNA intercalating agents. nih.gov However, studies have also shown that the fluorene substituent itself may not facilitate intercalation, whereas the fluorenone moiety does. nih.gov This suggests that the oxidation state at the 9-position of the fluorene ring is critical for this particular mechanism of action.

Furthermore, some fluorenone analogues have been identified as inhibitors of DNA topoisomerase I. nih.gov Topoisomerase inhibitors act by stabilizing the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks and ultimately cell death. nih.gov For example, a series of 2,7-diamidofluorenones were found to attenuate topoisomerase I-mediated DNA relaxation at low micromolar concentrations. nih.gov Additionally, novel bacterial topoisomerase inhibitors (NBTIs) bearing an amide linkage have been reported to display potent dual-target inhibition of DNA gyrase and topoisomerase IV. nih.govacs.org These findings highlight the potential for this compound analogues to target fundamental cellular processes involving DNA.

Antimicrobial Activity Studies

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need for the discovery and development of new antimicrobial agents with novel mechanisms of action. Fluorene and benzamide derivatives have also been investigated for their potential to combat microbial infections.

Assessment of Antibacterial Efficacy

Analogues of this compound have demonstrated promising antibacterial activity against a range of bacterial species. The efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Fluorene derivatives have been shown to exhibit inhibitory effects on both Gram-positive and Gram-negative bacteria. nih.gov For instance, some 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues have displayed comparatively high antimicrobial activity when compared to reference drugs like vancomycin (B549263) and gentamicin. acs.org

Benzamide derivatives have also been extensively studied for their antibacterial properties. mdpi.com A series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives showed moderate to high antibacterial action. The antibacterial response of fluorobenzoylthiosemicarbazides, another class of related compounds, was found to be highly dependent on the substitution pattern, with trifluoromethyl derivatives showing optimal activity against both reference and clinical strains of Staphylococcus aureus with MICs ranging from 7.82 to 31.25 μg/mL.

| Compound Analogue Class | Bacterial Strain(s) | Reported MIC Range/Activity |

|---|---|---|

| 2,7-dichloro-9H-fluorene-based analogues | Gram-positive and Gram-negative bacteria | High activity compared to reference drugs |

| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives | Various bacteria | Moderate to high antibacterial action |

| Fluorobenzoylthiosemicarbazides (trifluoromethyl derivatives) | Staphylococcus aureus (reference and clinical isolates) | 7.82 to 31.25 µg/mL |

| N-Benzamide derivatives (Compound 5a) | B. subtilis and E. coli | 6.25 µg/mL and 3.12 µg/mL respectively |

Evaluation of Antifungal Activity

The antifungal potential of this compound analogues has been a subject of scientific investigation, revealing that the fluorene nucleus is a promising scaffold for the development of novel antifungal agents. Studies on related fluorene derivatives have demonstrated inhibitory effects against a range of fungal pathogens.

For instance, O-aryl-carbamoyl-oxymino-fluorene derivatives have been evaluated for their in vitro antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) for these compounds was found to be 0.625 mg/mL, and the minimum fungicidal concentration (MFC) was 1.25 mg/mL, indicating their ability to both inhibit the growth of and kill fungal cells. The nature of the substituents on the aryl moiety was found to be a determinant for the intensity of the inhibitory effect, with the methyl group exhibiting an enhancing effect on the anti-Candida albicans activity. mdpi.com

Furthermore, research on benzamide derivatives containing a triazole moiety has shown significant antifungal activities against various phytopathogenic fungi. nih.gov One such study reported that a particular analogue displayed excellent activity against Alternaria alternata with a median effective concentration (EC50) value of 1.77 µg/mL. nih.gov Another compound in the same series showed a broad antifungal spectrum, with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. nih.gov The structure-activity relationship analysis from this study highlighted that the presence of fluorine or chlorine on the benzene (B151609) ring significantly improved the antifungal activity. nih.gov

A different series of fluorene-containing substituted thiazole (B1198619) derivatives also exhibited notable antifungal properties. One compound from this series displayed significant inhibitory activity against a C. albicans fungal strain, with a zone of inhibition of 30.3 ± 0.6 mm. researchgate.net

These findings collectively suggest that the N-(9H-fluoren-9-yl)benzamide scaffold is a viable starting point for the development of new antifungal drugs. The fungicidal and inhibitory properties, coupled with the potential for broad-spectrum activity, underscore the importance of further research into these compounds.

Table 1: Antifungal Activity of this compound Analogues

| Compound Class | Fungal Strain | Activity Metric | Value |

|---|---|---|---|

| O-aryl-carbamoyl-oxymino-fluorene derivatives | Candida albicans | MIC | 0.625 mg/mL |

| O-aryl-carbamoyl-oxymino-fluorene derivatives | Candida albicans | MFC | 1.25 mg/mL |

| Benzamide derivatives with triazole moiety | Alternaria alternata | EC50 | 1.77 µg/mL |

| Benzamide derivatives with triazole moiety | Various phytopathogenic fungi | EC50 | 0.98 - 6.71 µg/mL |

Mechanistic Exploration of Microbial Growth Inhibition

The mechanism by which this compound analogues inhibit microbial growth is an area of active research. Studies on related fluorene derivatives suggest that their antimicrobial action may involve the disruption of the microbial cell membrane.

One proposed mechanism is the dissipation of the cytoplasmic membrane potential. nih.gov This disruption of the membrane's electrical potential is a critical event that can lead to the loss of essential cellular functions and ultimately, cell death. It is believed that membrane depolarization may also facilitate the entry of the antimicrobial compounds into the bacterial cell, allowing them to exert their effects on intracellular targets. nih.gov

While the direct mechanism of action for this compound itself has not been fully elucidated in the available literature, the degradation pathways of fluorene by certain microorganisms have been studied. For example, some bacteria can metabolize fluorene, initiating the process through oxygenation at the C-9 position to form 9-fluorenol, which is then converted to 9-fluorenone. nih.gov While this describes the breakdown of the fluorene structure by microbes, it provides insight into the chemical reactivity of the fluorene core, which could be relevant to how its derivatives interact with microbial cells.

Further research is necessary to specifically delineate the mechanistic pathways of microbial growth inhibition for this compound and its analogues. Understanding these mechanisms is crucial for the rational design of more potent and selective antimicrobial agents based on the fluorene scaffold.

Antiprotozoal Activity Investigations

Efficacy against Kinetoplastid Parasites (e.g., Trypanosoma brucei, Trypanosoma cruzi, Leishmania donovani)

Analogues of this compound, specifically N-phenylbenzamide derivatives, have shown promising activity against kinetoplastid parasites, which are responsible for diseases such as African trypanosomiasis (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania donovani).

Research into bis(2-aminoimidazolines) and bisarylimidamides, which are structurally related to N-phenylbenzamide, has demonstrated their potential as antiprotozoal agents. Bis(2-aminoimidazolines) exhibited micromolar range activity against T. brucei. nih.gov More notably, bisarylimidamides showed submicromolar inhibition of T. brucei, T. cruzi, and L. donovani. nih.gov

The efficacy of these compounds is thought to be linked to their ability to target the kinetoplast DNA (kDNA) of these parasites. nih.gov The unique structure and function of kDNA in trypanosomatids make it an attractive target for therapeutic intervention.

One particular N-phenylbenzamide derivative was shown to be curative in an acute mouse model of African trypanosomiasis when administered orally. nih.gov This highlights the potential of this class of compounds for in vivo efficacy. However, it was noted that a closely related N-(pyridin-2-yl)benzamide analogue, while active against L. donovani promastigotes, was ineffective against intracellular amastigotes, suggesting that factors such as cellular uptake and membrane permeability play a crucial role in their antiparasitic activity. nih.gov

These findings underscore the potential of the N-(9H-fluoren-9-yl)benzamide scaffold in the development of novel treatments for neglected tropical diseases caused by kinetoplastid parasites.

Table 2: Antiprotozoal Activity of N-Phenylbenzamide Analogues

| Compound Class | Parasite | Activity Level |

|---|---|---|

| Bis(2-aminoimidazolines) | Trypanosoma brucei | Micromolar range |

| Bisarylimidamides | Trypanosoma brucei | Submicromolar |

| Bisarylimidamides | Trypanosoma cruzi | Submicromolar |

Exploration of DNA Binding and Disruption in Parasitic Systems

The mechanism of antiprotozoal action for this compound analogues is believed to involve their interaction with parasitic DNA, particularly the AT-rich mitochondrial DNA, known as kinetoplast DNA (kDNA), found in trypanosomatids. nih.gov

Studies on N-phenylbenzamide derivatives have shown that these compounds can act as DNA minor groove binders. nih.gov This binding is selective for AT-rich sequences, which are prevalent in the kDNA of these parasites. nih.gov The interaction of these compounds with kDNA is thought to displace essential High Mobility Group (HMG)-box-containing proteins that are vital for kDNA function. nih.gov This displacement leads to the disruption of the kDNA structure and ultimately results in the death of the parasite. nih.gov

The binding affinity of these compounds to DNA has been shown to correlate with their biological activity. For instance, certain analogues bind strongly and selectively to the minor groove of AT DNA. nih.gov It has also been observed that the ionization state of the molecules at physiological pH can influence their DNA binding affinities. nih.gov

The exploration of DNA binding as a mechanism of action provides a rational basis for the design of new and more effective antiprotozoal agents based on the N-(9H-fluoren-9-yl)benzamide scaffold. The unique nature of kDNA as a drug target offers the potential for developing selective therapies with reduced toxicity to the host.

Enzyme Inhibition and Modulation Studies

Butyrylcholinesterase (BuChE) Inhibition and Kinetic Characterization

Derivatives of the fluorene scaffold have been identified as potent and selective inhibitors of butyrylcholinesterase (BuChE), an enzyme that has gained attention as a therapeutic target in the later stages of Alzheimer's disease. mdpi.comresearchgate.net

A study on novel fluoren-9-amine derivatives revealed a selective inhibition pattern for BuChE. mdpi.com The interaction of these compounds with the enzyme was investigated through kinetic studies and in silico docking simulations. The docking study indicated that the tricyclic fluorene core interacts with the tryptophan residue (Trp82) within the anionic site of the enzyme. mdpi.com

Kinetic analysis of one of the potent fluoren-9-amine derivatives demonstrated that it acts as a competitive inhibitor of BuChE. mdpi.com In another study, a series of fluorene-containing substituted thiazole derivatives were synthesized, and their inhibitory activities against both acetylcholinesterase (AChE) and BuChE were evaluated. researchgate.net Several of these compounds showed potent inhibitory activities against equine BuChE (eqBuChE), with IC50 values in the low micromolar to nanomolar range. researchgate.netresearchgate.net For example, one compound exhibited an IC50 value of 0.52 µM for eqBuChE, demonstrating high selectivity for BuChE over AChE. researchgate.net

Kinetic studies on these thiazole derivatives revealed a mixed-type inhibition pattern for both AChE and BuChE. researchgate.net This suggests that these inhibitors may bind to both the catalytic active site and the peripheral anionic site of the cholinesterases. researchgate.net

The ability of fluorene-based compounds to selectively inhibit BuChE, coupled with favorable kinetic profiles, makes them promising candidates for the development of new therapeutic agents for neurodegenerative diseases.

Table 3: Butyrylcholinesterase (BuChE) Inhibition by Fluorene Analogues

| Compound Series | Enzyme | IC50 Value | Inhibition Type |

|---|---|---|---|

| Fluoren-9-amine derivatives | Human BuChE | - | Competitive |

| Fluorene-containing substituted thiazole derivatives | Equine BuChE | 0.52 µM | Mixed-type |

| Fluorene-containing substituted thiazole derivatives | Equine BuChE | 6.74 µM | Mixed-type |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 9-fluorenol |

| 9-fluorenone |

| Alternaria alternata |

| Candida albicans |

| Leishmania donovani |

| Trypanosoma brucei |

Beta-Amyloid (Aβ) Aggregation Inhibition

The aggregation of beta-amyloid (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. Consequently, the inhibition of this process is a key therapeutic strategy. While numerous compounds are screened for their ability to modulate Aβ aggregation, there is currently no publicly available scientific literature that specifically details the investigation of this compound or its close analogues for their capacity to inhibit beta-amyloid aggregation. Standard assays, such as those employing Thioflavin T to monitor fibril formation, are commonly used to assess the anti-aggregation properties of novel chemical entities. However, the application of these methods to the compound has not been reported in accessible research.

Investigation of Other Enzyme Targets (e.g., PARP, InhA)

The therapeutic potential of a compound can be broadened by examining its activity against a range of enzyme targets. Poly(ADP-ribose) polymerase (PARP) and InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, are two such targets of significant clinical interest.

PARP Inhibition: PARP inhibitors have emerged as a critical class of anticancer agents. However, a review of the available scientific literature reveals no specific studies on the inhibitory activity of this compound against PARP enzymes.

InhA Inhibition: The fluorene scaffold is present in some molecules designed as InhA inhibitors. For instance, research on 9H-fluorenone based 1,2,3-triazole analogues has demonstrated inhibitory activity against Mycobacterium tuberculosis InhA. One of the most active compounds in that series, 4-(((9H-fluoren-9-yl)sulfonyl)methyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole, exhibited 73% InhA inhibition at a concentration of 50 μM. It is important to note that these are structurally distinct from this compound. There is no direct evidence in the current body of scientific literature to suggest that this compound itself has been evaluated as an InhA inhibitor.

General Mechanistic Investigations of Biological Response

Understanding the fundamental mechanisms through which a compound elicits a biological response is crucial for its development as a therapeutic agent. This includes investigating its impact on cellular processes such as the generation of reactive oxygen species and its direct interactions with protein targets.

Role of Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are key signaling molecules that, when present in excess, can lead to oxidative stress and cellular damage. Many therapeutic agents exert their effects by modulating ROS levels. Currently, there are no specific studies in the accessible scientific literature that have investigated the role of this compound in the generation or modulation of reactive oxygen species.

Analysis of Specific Protein-Ligand Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the interactions between a small molecule (ligand) and a protein target. A computational study identified a compound, designated as L3 , as a potential inhibitor of a protein implicated in lung cancer, with a notable docking score of -11.4. While the specific identity of L3 as this compound is not explicitly confirmed in the abstract of this study, the detailed analysis of its interactions provides a valuable case study of how such a molecule might bind to a protein target.

The interactions of L3 with the protein's binding site were predominantly hydrophobic. The following table summarizes the key interactions observed in the molecular dynamics simulation:

| Amino Acid Residue | Interaction Type | Interaction Fraction |

| TRP_424 | Hydrophobic | 1.1 |

| PHE_282 | Hydrophobic | 0.8 |

| THR_278 | H-bonds | 0.9 |

| TYR_294 | H-bonds, Hydrophobic, Water bridges | 1.2 |

These interactions highlight the potential for the fluorenyl group to engage in significant hydrophobic contacts within a protein's binding pocket, while the benzamide portion could participate in hydrogen bonding. Such detailed interaction mapping is critical for understanding the basis of a compound's activity and for guiding future efforts in structure-based drug design.

Investigation of Derivatives and Structure Activity Relationship Sar Studies

Design Principles for N-(9H-fluoren-9-yl)-3-nitrobenzamide Derivatives

The rational design of new analogues of this compound is based on systematically altering its three main components: the fluorene (B118485) group, the nitrobenzamide group, and the connecting amide linkage. Each modification aims to probe the specific interactions of the molecule with its biological target and to enhance its desired pharmacological profile.

C9-Position: The benzylic proton at the C9 position is acidic, making it a prime site for alkylation and other substitutions. Introducing various substituents at this position can alter the orientation of the fluorene moiety within a target's binding pocket. Studies on related fluorene derivatives have shown that even small modifications at C9, such as adding N-donor substituents, can significantly change the physicochemical properties of the molecule, including its absorption and emission spectra, which can be correlated with biological interactions. mdpi.com

C2- and C7-Positions: These positions are electronically activated and amenable to electrophilic substitution reactions. Introducing substituents such as halogens, alkyl, or aryl groups at C2 and C7 can modulate the molecule's interaction with the target protein. Research comparing substitutions at different positions on the fluorene core has revealed that the location of the substituent is critical for antitumor efficacy, with derivatives substituted at the C7 position sometimes showing significantly better activity than those substituted at the C9 position. nih.gov

The following table illustrates potential modifications to the fluorene moiety and their rationale in SAR studies.

| Modification Site | Type of Substituent | Rationale for Modification | Potential Impact on Activity |

| C9 | Small alkyl groups (e.g., -CH₃) | To probe steric tolerance in the binding pocket. | May enhance or decrease binding affinity. |

| C9 | N-donor groups (e.g., morpholine) | To alter electronic properties and introduce potential hydrogen bond acceptors. mdpi.com | Can significantly modify physicochemical properties. mdpi.com |

| C2, C7 | Halogens (e.g., -F, -Cl) | To modulate lipophilicity and introduce halogen bonding potential. | Can improve cell permeability and binding affinity. |

| C2, C7 | Phenyl or substituted phenyl groups | To explore additional hydrophobic or π-stacking interactions. nih.gov | May lead to enhanced antitumor activity. nih.gov |

This table is illustrative and based on general principles of medicinal chemistry and findings from related fluorene compounds.

The nitrobenzamide portion of the molecule is crucial for its activity, offering multiple avenues for modification. The position of the nitro group and the introduction of other substituents on the benzene (B151609) ring can fine-tune the electronic and steric profile of the compound.

Nitro Group Position: The position of the electron-withdrawing nitro (-NO₂) group on the benzamide (B126) ring (ortho, meta, or para) is a critical determinant of activity. Shifting the nitro group from the meta (3-position) to the ortho (2-position) or para (4-position) can alter the molecule's electrostatic potential and its ability to form key hydrogen bonds or other interactions with the target.

Other Aromatic Substitutions: Introducing additional substituents on the benzamide ring can further optimize activity. For instance, in studies of related nitrobenzamide-containing compounds, the presence of both electron-donating groups (like methyl, -CH₃) and electron-withdrawing groups (like a second nitro group) on the phenyl ring was found to strongly influence inhibitory activity. nih.gov Adding groups like halogens (e.g., chloro) or sulfamoyl moieties can also be explored to improve properties such as target affinity and metabolic stability. nih.gov

The table below outlines design strategies for modifying the nitrobenzamide moiety.

| Modification Type | Specific Change | Rationale for Modification | Potential Impact on Activity |

| Nitro Group Position | Move -NO₂ from 3-position to 2- or 4-position | To investigate the optimal geometry for target interaction. | Can significantly increase or decrease potency. |

| Additional Substituents | Add electron-donating groups (e.g., -CH₃, -OCH₃) | To modulate the electronic character of the ring. | May enhance binding through favorable electronic interactions. nih.gov |

| Additional Substituents | Add electron-withdrawing groups (e.g., -Cl, -CF₃) | To increase the acidity of the amide N-H and potential for hydrogen bonding. | Can improve inhibitory potential. nih.gov |

| Bioisosteric Replacement | Replace -NO₂ with other groups (e.g., -CN, -SO₂NH₂) | To improve pharmacokinetic properties while retaining key interactions. | May lead to better drug-like properties. |

This table is illustrative and based on general principles of medicinal chemistry and findings from related benzamide compounds.

The amide bond (-CO-NH-) serves as a rigid and planar linker between the fluorene and nitrobenzamide moieties. While stable, it can be a site of metabolic hydrolysis. Therefore, replacing the amide bond with bioisosteres—chemical groups with similar steric and electronic properties—is a common strategy in lead optimization. Such modifications can improve metabolic stability, alter conformational flexibility, and introduce new interactions. In other molecular contexts, replacing standard linkages with amide bonds has been shown to improve the specificity of molecular interactions. nih.gov

Potential bioisosteric replacements for the amide linkage include:

Reverse Amide (-NH-CO-): Reversing the orientation of the amide bond can lead to different hydrogen bonding patterns and altered geometry.

Thioamide (-CS-NH-): The replacement of the carbonyl oxygen with sulfur can change the bond lengths, angles, and hydrogen-bonding capacity.

Ester (-CO-O-): While generally more labile, esters can be used to probe the importance of the amide N-H as a hydrogen bond donor.

Alkene (-CH=CH-): A trans-alkene can mimic the rigidity and planarity of the amide bond but lacks its hydrogen bonding capabilities.

Synthesis and Characterization of Libraries of this compound Analogues

The synthesis of libraries of this compound analogues is essential for systematic SAR exploration. These syntheses typically follow convergent strategies where the modified fluorene and nitrobenzamide components are prepared separately and then coupled in a final step.

A general synthetic route involves the acylation of a 9-aminofluorene (B152764) derivative with a substituted nitrobenzoyl chloride. The required 9-aminofluorene precursors can be synthesized from the corresponding fluorenone, which is a versatile starting material for various fluorene derivatives. nih.gov Similarly, a wide range of substituted nitrobenzoyl chlorides can be prepared from commercially available nitrobenzoic acids.

General Synthetic Scheme:

Synthesis of Fluorene Precursors: Substituted 9-fluorenones can be reduced to 9-fluorenols, which are then converted to 9-aminofluorene derivatives. Alternatively, direct amination or other functionalization reactions at the C9 position of fluorene can be employed. thieme-connect.de

Synthesis of Nitrobenzamide Precursors: Substituted nitrobenzoic acids are converted to their corresponding acid chlorides, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Amide Coupling: The final analogues are synthesized by reacting the 9-aminofluorene derivative with the appropriate nitrobenzoyl chloride, usually in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.

The resulting compounds are purified using standard techniques like column chromatography or recrystallization. Their structures are then unequivocally confirmed through a combination of analytical methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to establish the chemical structure and connectivity of atoms. nih.gov

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the amide carbonyl (C=O) and N-H stretches, and the nitro group (N-O) stretches. nih.gov

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight of the synthesized compound. mdpi.com

Establishment of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. For the this compound series, 2D- and 3D-QSAR models can be developed to guide the design of more potent analogues. nih.gov

The process involves:

Data Set Compilation: A dataset of synthesized analogues with their corresponding measured biological activities (e.g., IC₅₀ values) is assembled. derpharmachemica.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.

Model Generation and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity. researchgate.net The predictive power of the QSAR model is rigorously validated using internal (e.g., leave-one-out cross-validation, q²) and external validation (predicting the activity of a test set of compounds not used in model generation). derpharmachemica.comresearchgate.net

A statistically significant QSAR model can provide valuable insights into the SAR, highlighting which properties are most important for activity. For example, a model might reveal that high potency is correlated with a specific range of lipophilicity and the presence of an electron-withdrawing group at a particular position on the benzamide ring.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is another powerful computational tool used in lead optimization. dovepress.com A pharmacophore represents the essential 3D arrangement of structural features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific biological target. nih.gov

The development of a pharmacophore model for this compound derivatives can be approached in two ways:

Ligand-Based Modeling: If the structure of the biological target is unknown, a model can be generated by aligning a set of active analogues and identifying the common chemical features responsible for their activity. researchgate.netnih.gov

Structure-Based Modeling: If the 3D structure of the target protein is available (from X-ray crystallography or homology modeling), a pharmacophore can be derived from the key interactions observed between the lead compound and the amino acid residues in the binding site.

Once a validated pharmacophore model is developed, it can be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds or to guide the design of new derivatives that better fit the pharmacophoric features. dovepress.comresearchgate.net This approach, often combined with molecular docking simulations, helps prioritize the synthesis of compounds that are most likely to be active, thereby accelerating the lead optimization process. nih.gov The ultimate goal is to design derivatives with improved potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Molecular Hybridization Approaches in Derivative Design

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (structural units responsible for a molecule's biological activity) into a single, new hybrid molecule. pasteur.frnih.govresearchgate.net This approach aims to create compounds with improved affinity, efficacy, and selectivity, or to develop multi-target drugs that can address complex diseases by interacting with multiple biological targets simultaneously. pasteur.frnih.gov For a molecule like this compound, which is composed of distinct structural motifs—the fluorene ring, the amide linkage, and the 3-nitrophenyl group—molecular hybridization offers a fertile ground for the design of novel derivatives with potentially enhanced or entirely new pharmacological profiles.

The core principle behind hybridizing this compound would be to leverage the known biological activities of its constituent parts. The fluorene moiety is a component of various bioactive compounds and is known to exhibit a range of pharmacological actions, including antitumor, anti-inflammatory, and antimicrobial properties. entrepreneur-cn.commdpi.com Similarly, the benzamide scaffold is a well-established pharmacophore present in numerous drugs with diverse therapeutic applications, such as antipsychotics, antiemetics, and anticancer agents. nanobioletters.comnih.gov

The design of hybrid molecules based on the this compound framework can be approached in several ways:

Pharmacophore Linking: This involves connecting the this compound molecule to another distinct pharmacophore via a linker. The linker's nature, length, and flexibility are critical and can be optimized to ensure that both pharmacophoric units can effectively interact with their respective biological targets.

Pharmacophore Fusion: In this approach, the core structure of this compound is merged with another pharmacophore, resulting in a new molecule where the structural motifs are directly fused.

Given the diverse biological activities associated with fluorene and benzamide derivatives, a number of hypothetical hybrid molecules can be conceptualized. For instance, the fluorene moiety's potential as an antitumor agent could be combined with a pharmacophore known to inhibit a specific enzyme involved in cancer progression. acs.org Likewise, the benzamide portion could be hybridized with moieties known to possess antimicrobial or neuroprotective activities. nanobioletters.comnih.gov

The following interactive data tables present hypothetical examples of molecular hybridization strategies applied to the this compound scaffold, illustrating the potential for creating novel therapeutic agents.

Table 1: Hypothetical Hybrid Molecules Based on this compound and Their Potential Biological Targets

| Hybrid Moiety | Rationale for Hybridization | Potential Biological Target | Therapeutic Area |

| Histone Deacetylase (HDAC) Inhibitor (e.g., Vorinostat pharmacophore) | The fluorene core has demonstrated antitumor properties. Combining it with an HDAC inhibitor pharmacophore could lead to a dual-action anticancer agent. acs.orgnih.gov | HDAC enzymes and other cancer-related targets | Oncology |

| Sulfonamide Moiety | Benzamide and sulfonamide groups are known pharmacophores in carbonic anhydrase and acetylcholinesterase inhibitors. nih.gov A hybrid could target these enzymes for neurological or other disorders. | Carbonic Anhydrase, Acetylcholinesterase | Neurology, Glaucoma |

| 1,2,4-Oxadiazole Moiety | 1,2,4-Oxadiazole derivatives are known for their diverse biological activities, including insecticidal and fungicidal properties. mdpi.com Hybridization could yield novel antimicrobial agents. | Fungal or bacterial enzymes | Infectious Diseases |

| Peptide Conjugate | Conjugating with peptides can enhance cell permeability and target specificity. A benzamide-peptide hybrid could be designed for targeted drug delivery. nih.gov | Specific cell surface receptors | Targeted Therapy |

Table 2: Structural Components of Hypothetical Hybrid Molecules

| Parent Compound | Hybridized Pharmacophore | Linker/Fusion Strategy | Resulting Hybrid Class |

| This compound | Hydroxamic acid (from Vorinostat) | Amide bond linkage to the benzamide ring | Fluorenyl-benzamide-hydroxamate |

| This compound | Sulfonamide | Direct attachment to the benzamide or fluorene ring | Sulfonamide-bearing fluorenyl-benzamide |

| This compound | 1,2,4-Oxadiazole | Replacement of the nitro group or attachment via a linker | Fluorenyl-benzamide-oxadiazole |

| This compound | Tetrapeptide | Amide bond linkage | Fluorenyl-benzamide-peptide conjugate |

It is important to note that the design and synthesis of such hybrid molecules would require extensive research, including computational modeling, chemical synthesis, and rigorous biological evaluation to validate their therapeutic potential and to understand their structure-activity relationships. The examples provided are illustrative of the strategic application of molecular hybridization to the this compound scaffold.

Despite a comprehensive search for scientific literature and data on the chemical compound "this compound," no specific information was found regarding its applications in advanced materials science, its use as a chemical probe, or its role in complex organic synthesis.

The search did not yield any dedicated studies, research articles, or data repositories containing information on the photophysical properties, such as excitation and emission spectra, which are crucial for the development of fluorescent probes. Consequently, there is no available information on its application in cellular visualization and tracking.

Furthermore, the role of "this compound" as a building block in the synthesis of advanced organic molecules or as a precursor for functional polymeric materials is not documented in the available scientific literature. Similarly, there is no information regarding its potential in the field of organic electronics and optoelectronic devices.

The absence of specific data for "this compound" prevents a detailed discussion and the creation of data tables as requested. The information available pertains to broader classes of fluorene derivatives and nitrobenzamides, but not to this specific compound. Therefore, an article focusing solely on the specified chemical compound and its applications as outlined cannot be generated based on the currently accessible information.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the development of "this compound" as a chemoselective probe for metabolomic analysis. Consequently, no research findings or data tables on this particular application could be retrieved.

Therefore, the requested article section "7.4. Development of Chemoselective Probes for Metabolomic Analysis" focusing solely on "this compound" cannot be generated.

Future Research Directions and Translational Perspectives for N 9h Fluoren 9 Yl 3 Nitrobenzamide Research

Exploration of Novel Synthetic Pathways and Sustainable Synthesis